

Application Notes and Protocols for SAR7334 Hydrochloride in In Vivo Studies

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Compound of Interest		
Compound Name:	SAR7334 hydrochloride	
Cat. No.:	B560093	Get Quote

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Introduction

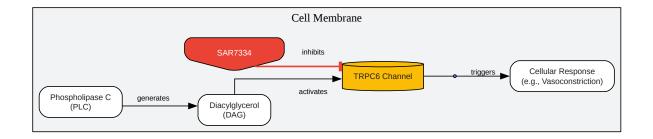
SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a non-selective cation channel implicated in various physiological and pathological processes, making it a compelling target for drug discovery.[1][4][5] SAR7334 has demonstrated high affinity for TRPC6, with an IC50 of approximately 7.9 nM in patch-clamp experiments and 9.5 nM in Ca2+ influx assays.[4][6] It also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations (IC50 of 282 nM and 226 nM, respectively) but does not significantly affect TRPC4 and TRPC5.[4][6] Its oral bioavailability makes it a valuable tool for in vivo investigations.[4][6]

These application notes provide a comprehensive overview of the reported in vivo dosages and detailed protocols for the use of **SAR7334 hydrochloride** in preclinical research models.

Mechanism of Action

SAR7334 acts as an antagonist of TRPC6 channels. The activation of TRPC6 allows the influx of Ca2+, which is a critical step in various cellular signaling pathways. In vascular smooth muscle cells, for instance, TRPC6-mediated Ca2+ influx contributes to vasoconstriction. By blocking this channel, SAR7334 can attenuate these physiological responses. The signaling pathway is depicted below.





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Figure 1: Mechanism of Action of SAR7334

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of **SAR7334 hydrochloride** in various in vivo models.

Pharmacokinetic Parameters (Rat)	
Animal Model	Male Sprague Dawley rats[6]
Dosage	10 mg/kg[4]
Administration Route	Oral gavage[4]
Vehicle	30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution[6]
Sampling	Serial blood sampling over 24 hours[6]
Key Finding	Suitable for chronic oral administration[4][6][7]



In Vivo Efficacy Studies	
Animal Model	Male 6-8 weeks old mice[6]
Therapeutic Area	Acute Hypoxic Pulmonary Vasoconstriction (HPV)[4][6]
Dosage	Cumulative doses in perfusate[6]
Administration Route	Addition to recirculating perfusate[6]
Vehicle	Stock solution (2 mM in 100% DMSO) diluted 1:100 in perfusion buffer[6]
Key Finding	Dose-dependently reduced the strength of HPV[6]

Experimental Protocols Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of SAR7334 following oral administration.

Materials:

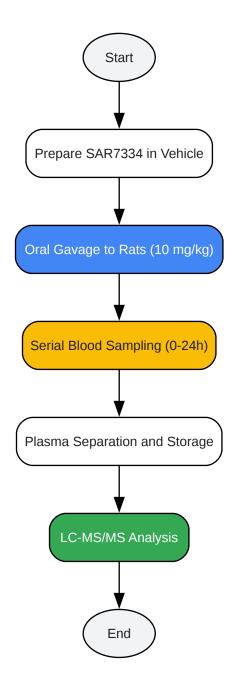
- SAR7334 hydrochloride
- Male Sprague Dawley rats
- Vehicle solution: 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution[6]
- · Oral gavage needles
- Blood collection supplies (e.g., capillaries, microcentrifuge tubes)

Procedure:

- Prepare the dosing solution of SAR7334 hydrochloride in the vehicle at the desired concentration to achieve a 10 mg/kg dose.
- Fast the rats overnight prior to dosing, with free access to water.



- Administer a single dose of SAR7334 hydrochloride solution via oral gavage.
- Collect serial blood samples (approximately 200 μ L) from the tail tip at predetermined time points over a 24-hour period.[6]
- Process the blood samples to obtain plasma and store at -15°C or lower until analysis.
- Analyze the plasma concentrations of SAR7334 using a validated analytical method (e.g., LC-MS/MS).





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Figure 2: Workflow for Pharmacokinetic Study

Acute Hypoxic Pulmonary Vasoconstriction (HPV) in Isolated Perfused Mouse Lungs

Objective: To assess the effect of SAR7334 on acute HPV.

Materials:

- SAR7334 hydrochloride
- Male mice (6-8 weeks old)[6]
- Anesthetics (e.g., xylazine, ketamine) and heparin[6]
- Isolated perfused lung system
- Krebs-Henseleit buffer[6]
- Gas mixtures: Normoxic (21% O2, 5.3% CO2, balanced with N2) and Hypoxic (1% O2, 5.3% CO2, balanced with N2)[6]
- SAR7334 stock solution (2 mM in 100% DMSO)[6]

Procedure:

- Anesthetize the mouse and administer heparin.
- Explant the lungs and mount them in the isolated perfused lung system.[6]
- Perfuse the lungs with Krebs-Henseleit buffer at a constant flow rate (e.g., 2 mL/min) at 37°C.[6]
- Ventilate the lungs with the normoxic gas mixture.
- Induce acute HPV by switching the ventilation to the hypoxic gas mixture for 10 minutes,
 followed by 15 minutes of normoxic ventilation. Repeat this cycle to establish a stable



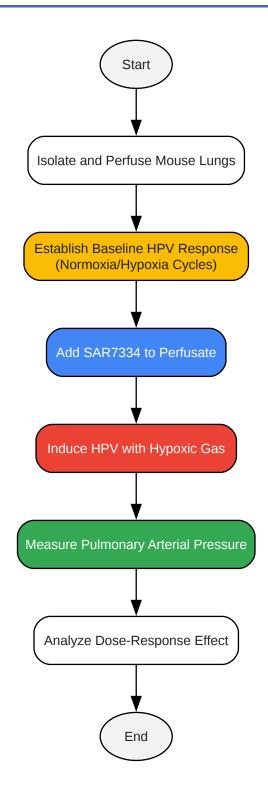




baseline response.[6]

- Prepare working solutions of SAR7334 by diluting the stock solution 1:100 in the perfusion buffer.[6]
- Five minutes prior to the next hypoxic challenge, add increasing cumulative doses of the SAR7334 working solution to the recirculating perfusate.[6]
- Measure the change in pulmonary arterial pressure during each hypoxic challenge to determine the effect of SAR7334 on HPV.





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Figure 3: Workflow for Acute HPV Experiment

Therapeutic Potential and Future Directions



SAR7334's potent inhibition of TRPC6 suggests its therapeutic potential in diseases where TRPC6 is upregulated or hyperactive, such as certain forms of pulmonary hypertension and chronic kidney disease.[8][9][10] In vivo studies using animal models of these diseases are crucial for validating this potential. While a specific dosage of another TRPC6 inhibitor, BI-749327 (30 mg/kg, oral gavage), has been shown to reverse established pulmonary hypertension in mice, further studies are needed to establish optimal dosing regimens for SAR7334 in chronic disease models.[9] Similarly, while TRPC6 is a recognized target in kidney disease, specific in vivo dosage information for SAR7334 in this context is still emerging.[8][11] [12] Future research should focus on long-term efficacy and safety studies of SAR7334 in relevant animal models of these conditions.

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